molecular formula C10H14BFO3 B14024379 (3-Fluoro-6-methyl-2-propoxyphenyl)boronic acid

(3-Fluoro-6-methyl-2-propoxyphenyl)boronic acid

Cat. No.: B14024379
M. Wt: 212.03 g/mol
InChI Key: AKSXEFNSTFTBQJ-UHFFFAOYSA-N
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Description

(3-Fluoro-6-methyl-2-propoxyphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluoro, methyl, and propoxy groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-6-methyl-2-propoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Continuous flow chemistry techniques are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-6-methyl-2-propoxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (3-Fluoro-6-methyl-2-propoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-6-methyl-2-propoxyphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C10H14BFO3

Molecular Weight

212.03 g/mol

IUPAC Name

(3-fluoro-6-methyl-2-propoxyphenyl)boronic acid

InChI

InChI=1S/C10H14BFO3/c1-3-6-15-10-8(12)5-4-7(2)9(10)11(13)14/h4-5,13-14H,3,6H2,1-2H3

InChI Key

AKSXEFNSTFTBQJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1OCCC)F)C)(O)O

Origin of Product

United States

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